molecular formula C24H21N3O4 B7717320 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide

2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide

Cat. No. B7717320
M. Wt: 415.4 g/mol
InChI Key: UNOVOJBRUZBHNI-UHFFFAOYSA-N
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Description

2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "OTAVA-BB 120910" and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of various signaling pathways that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the progression of various diseases. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-oxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide. These include further studies to determine its efficacy in vivo, the development of new derivatives with enhanced potency and selectivity, and the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments. There are several future directions for the study of this compound, which include further studies to determine its efficacy in vivo and the development of new derivatives with enhanced potency and selectivity.

Synthesis Methods

The synthesis of 2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide involves a multi-step process that includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-bromoanisole and 2-chloro-1-(o-tolyl)ethanone. The final product is obtained through a condensation reaction between the intermediate product and acetic anhydride.

Scientific Research Applications

2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has been studied extensively for its potential applications in various fields of science. This compound has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-16-7-3-5-9-20(16)25-22(28)15-30-21-10-6-4-8-19(21)24-26-23(27-31-24)17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOVOJBRUZBHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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